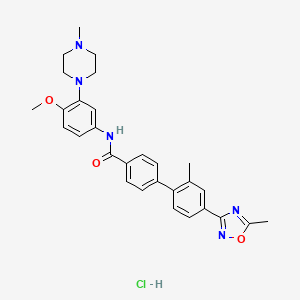

GR127935 hydrochloride

Description

Propriétés

IUPAC Name |

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3.ClH/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34;/h5-12,17-18H,13-16H2,1-4H3,(H,31,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVVUYIJVBLEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042587 | |

| Record name | GR 127935 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148642-42-6 | |

| Record name | GR 127935 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GR127935 Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

GR127935 hydrochloride is a potent and selective ligand for serotonin (B10506) 5-HT1B and 5-HT1D receptors, playing a crucial role in preclinical research to elucidate the physiological and pathological roles of these receptor subtypes. This technical guide provides a comprehensive overview of the mechanism of action of GR127935, detailing its binding profile, functional activity, and the signaling pathways it modulates.

Core Mechanism of Action

GR127935 acts primarily as a high-affinity antagonist at both 5-HT1B and 5-HT1D receptors.[1] This antagonism blocks the effects of endogenous serotonin (5-HT) and other 5-HT1B/1D agonists. However, its pharmacological profile is nuanced, with some studies reporting partial agonist activity under specific experimental conditions.[2] This dual activity makes a thorough understanding of its properties essential for accurate interpretation of experimental results.

Quantitative Binding and Functional Data

The affinity and functional potency of GR127935 have been characterized across various in vitro systems. The following tables summarize key quantitative data from the literature.

| Binding Affinity (pKi) | |

| Receptor | pKi Value |

| Guinea Pig 5-HT1D | 8.5 |

| Rat 5-HT1B | 8.5 |

| 5-HT2A | 7.4[3] |

| Functional Activity (pEC50 and Emax) in [35S]GTPγS Binding Assays | | | :--- | :--- | :--- | | Receptor | pEC50 | Emax (% above basal) | | Human 5-HT1Dα | 8.6[2] | 29[2] | | Human 5-HT1Dβ | 9.7[2] | 31[2] |

| Antagonist Potency (pA2) in Functional Assays | | | :--- | :--- | :--- | | Receptor | Assay | Apparent pA2 | | Human 5-HT1Dα | [35S]GTPγS Binding | 8.5[2] | | Human 5-HT1Dβ | [35S]GTPγS Binding | 9.1[2] | | Human 5-HT1Dα | cAMP Accumulation (Stimulation) | 8.6[2] | | Human 5-HT1Dβ | cAMP Accumulation (Inhibition) | 9.7[2] |

Signaling Pathways Modulated by GR127935

The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. GR127935, as an antagonist, blocks this signaling cascade. Its partial agonist activity, observed in some systems, suggests it can weakly activate this pathway in the absence of a full agonist.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of GR127935 for 5-HT1B and 5-HT1D receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]5-HT or a selective antagonist) and varying concentrations of GR127935.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To assess the functional activity (agonist, partial agonist, or antagonist) of GR127935 at Gi/o-coupled receptors.

Methodology:

-

Membrane Preparation: As described for the binding assay.

-

Incubation: Membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of GR127935 (to test for agonist activity) or a fixed concentration of a 5-HT agonist plus varying concentrations of GR127935 (to test for antagonist activity).

-

Separation: Bound and free [35S]GTPγS are separated by filtration.

-

Detection: The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.

-

Data Analysis: For agonist activity, concentration-response curves are plotted to determine Emax and EC50. For antagonist activity, the shift in the agonist concentration-response curve is used to calculate the pA2 value.

cAMP Accumulation Assay

Objective: To measure the effect of GR127935 on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Whole cells expressing the receptor of interest are cultured.

-

Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (to activate adenylyl cyclase) and treated with varying concentrations of a 5-HT agonist in the presence or absence of GR127935.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation by the 5-HT agonist is measured, and the ability of GR127935 to block this inhibition is quantified to determine its antagonist potency.

Selectivity Profile

GR127935 exhibits high selectivity for 5-HT1B and 5-HT1D receptors. It shows over 100-fold lower affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, as well as other receptor types. However, at higher concentrations, it may interact with 5-HT2A receptors, which should be a consideration in experimental design.[3]

Conclusion

This compound is an invaluable pharmacological tool for investigating the roles of 5-HT1B and 5-HT1D receptors. Its primary mechanism of action is as a potent and selective antagonist, although its capacity for partial agonism in certain cellular contexts must be acknowledged. A thorough understanding of its binding affinities, functional potencies, and effects on downstream signaling pathways is critical for the design and interpretation of research in neuroscience, pharmacology, and drug development.

References

GR127935 Hydrochloride: A Technical Guide to a Selective 5-HT1B/1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GR127935 hydrochloride, a potent and selective antagonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors. It details the compound's pharmacological properties, mechanism of action, and its application in scientific research, supported by experimental data and protocols.

Introduction

This compound is a chemical compound widely utilized in pharmacology as a selective antagonist of the 5-HT1B and 5-HT1D receptors.[1][2] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of these specific serotonin receptor subtypes. This guide synthesizes key data to facilitate its effective use in a research and development context.

Chemical and Physical Properties

GR127935 is chemically identified as N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1-1'-biphenyl-4-carboxamide.[1] The hydrochloride salt form enhances its solubility in aqueous solutions.[3]

| Property | Value | Reference |

| IUPAC Name | N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-1,1'-biphenyl-4-carboxamide hydrochloride | [2] |

| Molecular Formula | C29H31N5O3.HCl | [3] |

| Molecular Weight | 534.06 g/mol | [3] |

| CAS Number | 148642-42-6 | [2] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in water (up to 100 mM) | [3] |

Pharmacology

Mechanism of Action

GR127935 functions as a competitive antagonist at 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins. Upon activation by serotonin, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. GR127935 binds to these receptors but does not initiate this signaling cascade; instead, it blocks the binding of serotonin and other agonists, thereby preventing receptor activation.

Binding Affinity and Selectivity

GR127935 exhibits high affinity for both 5-HT1B and 5-HT1D receptors with potent antagonist activity. Its selectivity is a key feature, showing significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors.[2][4]

| Receptor Subtype | Species | pKi Value | Selectivity | Reference |

| 5-HT1B | Rat | 8.5 | High | [2] |

| 5-HT1D | Guinea Pig | 8.5 | High | [2] |

| 5-HT1A | - | - | >100-fold lower affinity | [2] |

| 5-HT2A | - | 7.4 | >100-fold lower affinity | [2][4] |

| 5-HT2C | - | - | >100-fold lower affinity | [2] |

Pharmacodynamic Effects

In preclinical studies, GR127935 has demonstrated several key effects:

-

Modulation of Serotonin Release: By blocking presynaptic 5-HT1B/1D autoreceptors, it can alter the release of serotonin in the brain.[1]

-

Behavioral Models: It has been shown to block the anti-aggressive effects of 5-HT1B agonists.[1] Additionally, it has been observed to reduce drug-seeking behavior in animal models of cocaine addiction.[1][5]

-

Learning and Memory: Studies suggest that blocking 5-HT1B/1D receptors with GR127935 can enhance the consolidation of learning.[6]

Signaling Pathways and Antagonistic Action

The diagrams below illustrate the 5-HT1B/1D receptor signaling pathway and the mechanism of antagonism by GR127935.

Caption: Agonist-mediated 5-HT1B/1D signaling pathway.

Caption: Antagonistic action of GR127935 on 5-HT1B/1D receptors.

Experimental Protocols

Radioligand Binding Assay (for Affinity Determination)

This protocol outlines a method to determine the inhibitory constant (Ki) of GR127935 at the 5-HT1B receptor.

-

Objective: To determine the binding affinity of GR127935 by measuring its ability to displace a specific radioligand from the 5-HT1B receptor.

-

Materials:

-

Cell membranes expressing recombinant human 5-HT1B receptors.

-

Radioligand: [3H]-GR125743 (a high-affinity 5-HT1B/1D radioligand).

-

Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution and serial dilutions.

-

96-well plates, scintillation vials, liquid scintillation cocktail, filter mats (GF/B), cell harvester, and a scintillation counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of GR127935 in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [3H]-GR125743 (at a concentration near its Kd), and cell membranes.

-

Non-specific Binding: Assay buffer, [3H]-GR125743, cell membranes, and 10 µM 5-HT.

-

Displacement: Assay buffer, [3H]-GR125743, cell membranes, and varying concentrations of GR127935.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of GR127935.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of GR127935 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (cAMP Accumulation)

This protocol measures the ability of GR127935 to block agonist-induced inhibition of cAMP production.

-

Objective: To quantify the functional antagonist potency of GR127935.

-

Materials:

-

CHO or HEK293 cells stably expressing human 5-HT1B receptors.

-

Agonist: 5-HT or a selective 5-HT1B agonist (e.g., Sumatriptan).

-

Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

This compound.

-

Cell culture medium, lysis buffer, and a cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Cell Plating: Seed the cells in 96-well plates and grow to confluence.

-

Pre-incubation: Replace the medium with assay buffer containing IBMX and varying concentrations of GR127935. Incubate for 20-30 minutes.

-

Stimulation: Add the 5-HT1B agonist (at its EC80 concentration) and Forskolin to all wells (except for the basal control). Incubate for 30 minutes at 37°C.

-

Lysis: Stop the reaction by removing the medium and adding lysis buffer.

-

Detection: Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data, setting the cAMP level with Forskolin alone as 100% and the level with Forskolin + agonist as 0%.

-

Plot the normalized response against the log concentration of GR127935.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value. This value represents the concentration of GR127935 required to reverse 50% of the agonist's inhibitory effect.

-

The antagonist constant (Kb) can be calculated using the Schild equation.

-

Caption: Experimental workflow for characterizing a 5-HT antagonist.

Conclusion

This compound is a cornerstone pharmacological tool for the study of 5-HT1B and 5-HT1D receptors. Its high potency and selectivity allow for precise investigation into the roles of these receptors in the central nervous system and periphery. The data and protocols presented in this guide offer a framework for its application in research, from fundamental binding studies to complex functional and behavioral assays, ultimately aiding in the broader understanding of serotonergic systems and the development of novel therapeutics.

References

- 1. GR-127935 - Wikipedia [en.wikipedia.org]

- 2. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]

- 3. GR 127935 hydrochloride (1477) by Tocris, Part of Bio-Techne [bio-techne.com]

- 4. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GR-127935 [medbox.iiab.me]

- 6. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]

GR127935 Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR127935 hydrochloride is a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. Developed by GlaxoWellcome (now GlaxoSmithKline), it has served as a critical research tool for elucidating the physiological roles of these receptors, particularly in the central nervous system. This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its biological activities. While it showed promise in preclinical models for conditions such as depression and anxiety, its development for clinical use was not pursued. This guide consolidates key technical information to support ongoing research and drug discovery efforts targeting the 5-HT1B and 5-HT1D receptors.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a key modulator of a wide array of physiological processes, and its dysregulation is implicated in numerous psychiatric and neurological disorders. The 5-HT1B and 5-HT1D receptor subtypes, which are highly homologous, are of particular interest as they function as terminal autoreceptors, regulating the release of serotonin and other neurotransmitters. The development of selective antagonists for these receptors has been a crucial step in understanding their function. This compound emerged from these efforts as a highly potent and selective tool, enabling detailed investigation of the 5-HT1B/1D receptor system.

Discovery and Development

The development of GR127935 was part of a broader effort by GlaxoWellcome to create selective ligands for serotonin receptor subtypes. The research aimed to build upon the understanding of the role of 5-HT1B/1D receptors in migraine, following the success of the 5-HT1B/1D agonist sumatriptan. The hypothesis was that antagonists of these receptors could have therapeutic potential in other CNS disorders, such as depression and anxiety, by enhancing serotonergic neurotransmission. While GR127935 demonstrated significant preclinical efficacy in various models, its progression into extensive clinical trials appears to have been discontinued. The precise reasons for this are not publicly documented, which is not uncommon in the pharmaceutical industry for compounds that do not advance.

Chemical Synthesis

The synthesis of this compound is a multi-step process involving the formation of the biphenyl (B1667301) core, construction of the oxadiazole moiety, and final amide coupling, followed by salt formation.

Synthesis Workflow

Caption: A generalized workflow for the chemical synthesis of this compound.

A detailed synthetic route is often proprietary and found within patent literature. The general approach involves the coupling of a substituted phenylboronic acid with a substituted halobenzene to form the central biphenyl structure. The 1,2,4-oxadiazole (B8745197) ring is typically constructed from an amidoxime (B1450833) and an acylating agent. The final key step is the amidation reaction, coupling the biphenyl carboxylic acid derivative with the substituted aniline (B41778) moiety, followed by conversion to the hydrochloride salt for improved solubility and stability.

Pharmacological Profile

GR127935 is characterized by its high affinity and selectivity for the 5-HT1B and 5-HT1D receptors.

Binding Affinity

The binding affinities of this compound for various serotonin receptor subtypes have been determined through radioligand binding assays.

| Receptor Subtype | pKi | Species | Reference |

| 5-HT1B | 8.5 | Rat | [1] |

| 5-HT1D | 8.5 | Guinea Pig | [1] |

| 5-HT1A | < 6.5 | - | [1] |

| 5-HT2A | < 6.5 | - | [1] |

| 5-HT2C | < 6.5 | - | [1] |

Table 1: Binding affinities (pKi) of this compound for various serotonin receptors.

Functional Activity

In functional assays, GR127935 acts as a potent antagonist at both 5-HT1B and 5-HT1D receptors. It effectively blocks the effects of 5-HT1B/1D receptor agonists. For instance, it has been shown to antagonize the inhibitory effects of 5-HT1B/1D agonists on neurotransmitter release in various brain regions.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound for 5-HT1B and 5-HT1D receptors.

Experimental Workflow

Caption: A typical workflow for a radioligand binding assay to determine receptor affinity.

Detailed Methodology:

-

Membrane Preparation: Cell lines stably expressing the human 5-HT1B or 5-HT1D receptor are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

-

Binding Assay: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, a range of concentrations of this compound (or vehicle for total binding), a fixed concentration of a suitable radioligand (e.g., [3H]GR125743), and the membrane preparation. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 5-HT).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of GR127935 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol describes a general method for assessing the effect of GR127935 on extracellular serotonin levels in the brain of freely moving animals, such as guinea pigs.

Experimental Workflow

Caption: A standard workflow for in vivo microdialysis experiments.

Detailed Methodology:

-

Surgical Procedure: Animals are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex). The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery for a specified period.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular serotonin.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or subcutaneously) at the desired dose.

-

Post-Dosing Collection: Dialysate samples continue to be collected for several hours following drug administration.

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The results are typically expressed as a percentage change from the baseline levels.

Signaling Pathways

As an antagonist, GR127935 blocks the downstream signaling initiated by the activation of 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.

5-HT1B/1D Receptor Signaling Pathway

Caption: The signaling pathway of the 5-HT1B/1D receptor and the antagonistic action of GR127935.

Activation of 5-HT1B/1D receptors by serotonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and ultimately modulates downstream cellular processes, including the inhibition of neurotransmitter release from the presynaptic terminal. By blocking this receptor, GR127935 prevents these inhibitory effects, thereby leading to an increase in neurotransmitter release.

Preclinical Safety and Toxicology

Comprehensive public data on the preclinical safety and toxicology of this compound is limited, which is typical for compounds that do not advance to later stages of clinical development. Standard preclinical toxicology packages for a new chemical entity would include assessments of acute and repeat-dose toxicity in at least two species (one rodent, one non-rodent), safety pharmacology studies to evaluate effects on major organ systems (cardiovascular, respiratory, and central nervous systems), and genotoxicity assays. The lack of publicly available data suggests that either such studies were not conducted extensively, or the results did not support further development.

Clinical Trials

A thorough search of clinical trial registries (such as ClinicalTrials.gov) does not reveal any registered clinical trials specifically for GR127935. This indicates that the compound likely did not proceed to human testing, or if it did, it was in very early, non-registrational studies that were not publicly disclosed. The decision to halt the development of a compound at the preclinical or very early clinical stage can be due to a variety of factors, including but not limited to unfavorable pharmacokinetic properties, evidence of toxicity, lack of efficacy in relevant models, or strategic business decisions.

Conclusion

This compound remains a valuable pharmacological tool for the study of 5-HT1B and 5-HT1D receptors. Its high potency and selectivity have allowed for a more precise understanding of the role of these receptors in regulating serotonergic and other neurotransmitter systems. While its own path to clinical application was not realized, the knowledge gained from its use in preclinical research continues to inform the development of new therapeutic agents targeting the serotonin system for a variety of CNS disorders. This technical guide serves as a consolidated resource for researchers utilizing or investigating this important compound.

References

GR127935 Hydrochloride: A Comprehensive Technical Guide to its Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of GR127935 hydrochloride, a potent and selective antagonist for the 5-HT1B and 5-HT1D serotonin (B10506) receptors. This document details its binding affinity, experimental protocols for its characterization, and the associated signaling pathways.

Core Compound Profile

This compound is a highly selective antagonist of the 5-HT1B and 5-HT1D receptors, making it a valuable tool for research into the physiological and pathological roles of these receptors. Its selectivity is a key feature, with over 100-fold greater affinity for 5-HT1B/1D receptors compared to other serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C.

Quantitative Data Summary

The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data available in the public domain.

Table 1: Binding Affinity (pKi) of this compound at Serotonin Receptors

| Receptor Subtype | Species/Cell Line | pKi | Reference |

| 5-HT1B | Rat | 8.5 | [1] |

| 5-HT1D | Guinea Pig | 8.5 | [1] |

Table 2: Functional Antagonist Activity (pA2) of this compound

| Receptor Subtype | Cell Line | Assay Type | pA2 | Reference |

| Human 5-HT1Dα | CHO | cAMP Accumulation | 8.6 | [2] |

| Human 5-HT1Dβ | CHO | cAMP Accumulation | 9.7 | [2] |

| Human 5-HT1Dα | CHO | [35S]GTPγS Binding | 8.5 | [2] |

| Human 5-HT1Dβ | CHO | [35S]GTPγS Binding | 9.1 | [2] |

Table 3: Partial Agonist Activity (pEC50) of this compound

| Receptor Subtype | Cell Line | Assay Type | pEC50 | Emax (% of control) | Reference |

| Human 5-HT1Dα | CHO | [35S]GTPγS Binding | 8.6 | 29 | [2] |

| Human 5-HT1Dβ | CHO | [35S]GTPγS Binding | 9.7 | 31 | [2] |

Signaling Pathways

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[3] Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Components:

-

Radioligand: A tritiated ligand with high affinity for the receptor, such as [3H]-5-carboxamidotryptamine ([3H]-5-CT), is commonly used.

-

Test Compound: this compound is serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin) is used to determine non-specific binding.

-

-

Incubation: The membranes, radioligand (at a concentration close to its Kd), and the test compound (or vehicle/non-specific control) are incubated in a final volume (e.g., 250 µL) in a 96-well plate. Incubation is typically carried out at room temperature (25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of GR127935 that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the receptor of interest.

-

Assay Components:

-

[35S]GTPγS: A radiolabeled, non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate (B83284) is included to facilitate the exchange for [35S]GTPγS upon receptor activation.

-

Test Compound: this compound is added to assess its antagonist properties against a known agonist.

-

Agonist: A known 5-HT1B/1D receptor agonist (e.g., 5-HT) is used to stimulate G-protein activation.

-

-

Incubation: Membranes are pre-incubated with the test compound (GR127935) before the addition of the agonist. Following agonist addition, [35S]GTPγS is added, and the mixture is incubated (e.g., for 60 minutes at 30°C) to allow for G-protein activation and radiolabel binding.

-

Separation and Detection: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is determined by scintillation counting.

-

Data Analysis: To determine the antagonist potency (pA2), concentration-response curves for the agonist are generated in the presence of various concentrations of GR127935. The rightward shift of the agonist dose-response curve is then analyzed using a Schild plot.

cAMP Accumulation Assay

This functional assay measures the downstream effect of 5-HT1B/1D receptor activation on the intracellular second messenger, cAMP. As these receptors are Gi/o-coupled, their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.

Methodology:

-

Cell Culture: Whole cells expressing the 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

Assay Procedure:

-

Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Adenylyl cyclase is then stimulated with forskolin (B1673556) to produce a measurable baseline level of cAMP.

-

Cells are incubated with a known 5-HT1B/1D agonist in the presence and absence of various concentrations of GR127935.

-

-

Detection: The intracellular cAMP levels are quantified using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

-

Data Analysis: The ability of GR127935 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured. The antagonist potency (pA2) is determined by Schild analysis of the agonist concentration-response curves in the presence of the antagonist.

References

GR127935 Hydrochloride: A Comprehensive Selectivity Profile Over 5-HT Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 hydrochloride is a potent and selective antagonist of the 5-HT1B and 5-HT1D receptor subtypes. This technical guide provides an in-depth analysis of its selectivity profile across a range of 5-hydroxytryptamine (5-HT) receptors. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Data Presentation: Binding Affinity and Functional Antagonism

The selectivity of this compound is demonstrated through its binding affinity (Ki) and functional antagonist potency (KB or pA2) at various 5-HT receptor subtypes. The following tables summarize the available quantitative data, providing a clear comparison of its activity across the 5-HT receptor family.

Table 1: Binding Affinity (Ki) of GR127935 at Human 5-HT Receptor Subtypes

| Receptor Subtype | pKi | Ki (nM) | Assay Type | Radioligand | Cell Line | Source |

| 5-HT1A | ~6.0 | ~1000 | Radioligand Binding | [³H]8-OH-DPAT | - | [1] |

| 5-HT1B | 8.6 | 2.5 | Radioligand Binding | [³H]Serotonin | CHO cells | [1] |

| 5-HT1D | 9.0 | 1.0 | Radioligand Binding | [³H]Serotonin | CHO cells | [1] |

| 5-HT1E | 5.4 | 3981 | Radioligand Binding | [³H]Serotonin | - | [1] |

| 5-HT1F | 6.4 | 398 | Radioligand Binding | [³H]Serotonin | - | [1] |

| 5-HT2A | 7.4 | 39.8 | Radioligand Binding | - | - | [2] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of GR127935 at 5-HT Receptor Subtypes

| Receptor Subtype | Potency (KB in nM) | Functional Assay | Agonist | Cell Line | Source |

| 5-HT1A | Weak and partial antagonist at 10 µM | cAMP Formation Inhibition | 5-HT | HeLa cells | [3] |

| 5-HT1B (opossum) | Partial and less pronounced antagonism at 1 µM | cAMP Formation Inhibition | 5-HT | OK cells | [3] |

| 5-HT1Dα (human) | Partial and less pronounced antagonism at 1 µM | cAMP Formation Inhibition | 5-HT | CHO-K1 cells | [3] |

| 5-HT1Dβ (human) | 1.3 | cAMP Formation Inhibition | 5-HT | CHO-K1 cells | [3] |

| 5-HT2A | Moderate blocking property at high doses | In vivo pressor response | DOI | - | [2] |

| 5-HT3 | No significant interaction | In vivo von Bezold-Jarisch reflex | 5-HT | - | [2] |

| 5-HT4 | No significant interaction | In vivo pig tachycardia | 5-HT | - | [2] |

| 5-HT7 | No significant interaction | In vivo cat tachycardia | 5-HT | [2] |

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of GR127935 for a specific 5-HT receptor subtype by measuring its ability to displace a known radioligand.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT receptor of interest.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype (e.g., [³H]-Serotonin for 5-HT1B/1D receptors).

-

This compound: Stock solution of known concentration.

-

Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 4 mM CaCl₂).

-

Non-specific Binding Control: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM serotonin).

-

Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Fluid and Counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots on ice and homogenize in ice-cold incubation buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Incubation buffer.

-

Varying concentrations of this compound.

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

For total binding wells, add vehicle instead of GR127935.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 30 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the GR127935 concentration. Determine the IC50 value (the concentration of GR127935 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Functional Assay

Objective: To determine the functional antagonist activity (KB) of GR127935 at Gi/o-coupled 5-HT receptors by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Cells: CHO-K1 or other suitable cells stably expressing the human Gi/o-coupled 5-HT receptor of interest.

-

Assay Medium: Typically a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin (B1673556): An adenylyl cyclase activator.

-

5-HT Agonist: A known agonist for the receptor of interest (e.g., 5-HT).

-

This compound: Stock solution of known concentration.

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells into a 96-well plate and allow them to attach and grow to a suitable confluency.

-

Pre-incubation with Antagonist: Wash the cells with assay medium and then pre-incubate them with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes).

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the 5-HT agonist along with a fixed concentration of forskolin to all wells. The forskolin concentration should be chosen to elicit a submaximal stimulation of cAMP production.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of GR127935. The antagonist potency (KB) can be calculated using the Schild equation, which relates the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) to the antagonist concentration.

Mandatory Visualizations

Caption: 5-HT1B/1D Receptor Signaling Pathway and GR127935 Antagonism.

References

- 1. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. blossombio.com [blossombio.com]

- 3. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Characterization of GR127935 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] Its high affinity for these receptor subtypes has established it as a critical pharmacological tool for investigating the physiological and pathological roles of 5-HT1B/1D receptors. These receptors are implicated in a variety of processes, including the regulation of serotonin release, cerebral vasoconstriction, and nociceptive neurotransmission.[3][4] Consequently, GR127935 has been instrumental in preclinical research for conditions such as migraine, depression, and anxiety.[4][5] This guide provides a comprehensive overview of the pharmacological properties of GR127935, detailing its binding profile, functional activity, and the experimental protocols used for its characterization.

Receptor Binding Affinity

GR127935 exhibits high affinity for both 5-HT1B and 5-HT1D receptors, with remarkable selectivity over other serotonin receptor subtypes and different neurotransmitter receptors.[1] The binding affinity is typically quantified by the inhibition constant (Ki) or its negative logarithm (pKi), determined through radioligand binding assays.

Table 1: Receptor Binding Profile of GR127935

| Receptor Subtype | Species/Tissue | pKi Value | Selectivity Notes |

|---|---|---|---|

| 5-HT1B | Rat | 8.5[1] | >100-fold selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] |

| 5-HT1D | Guinea Pig | 8.5[1] | High selectivity against other receptor types.[1] |

| 5-HT2A | - | 7.4[6] | Possesses moderate 5-HT2A receptor blocking properties.[6] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of GR127935 for 5-HT1B/1D receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., from transfected CHO cells or specific brain regions).

-

A high-affinity radioligand for the target receptor (e.g., [3H]5-HT or [125I]iodocyanopindolol).[7]

-

This compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (GR127935).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of GR127935 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualization of Experimental Workflow

Functional Activity

While initially characterized as a silent antagonist, further studies have revealed that GR127935 can act as a partial agonist at human 5-HT1Dα and 5-HT1Dβ receptors, particularly in systems with high receptor expression.[9][10] Its functional activity is often assessed using GTPγS binding assays or by measuring its effect on second messenger systems like cyclic AMP (cAMP).

Table 2: Functional Activity Profile of GR127935

| Receptor Subtype | Assay Type | Activity | pA2 / pEC50 | Emax (% of 5-HT) |

|---|---|---|---|---|

| Human 5-HT1Dα | GTPγS Binding | Partial Agonist / Antagonist | pEC50: 8.6 / pA2: 8.5[9] | 29%[9] |

| Human 5-HT1Dβ | GTPγS Binding | Partial Agonist / Antagonist | pEC50: 9.7 / pA2: 9.1[9] | 31%[9] |

| Human 5-HT1Dβ | cAMP Inhibition | Silent Antagonist | KB: 1.3 nM[11] | No agonist activity observed.[11] |

| Rabbit Saphenous Vein | Contraction | Antagonist | Apparent pA2: 9.4[10] | - |

| Guinea Pig Jugular Vein | Relaxation | Antagonist | Apparent pA2: 10[10] | - |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocol: [35S]GTPγS Binding Assay

This assay measures G-protein activation following receptor stimulation and is a direct measure of receptor functionality.

Objective: To determine the potency (EC50) and efficacy (Emax) of GR127935 at 5-HT1B/1D receptors.

Methodology:

-

Membrane Preparation: Prepare membranes from cells expressing the receptor of interest.[12]

-

Incubation: Incubate membranes with GDP (to ensure G-proteins are in their inactive state), [35S]GTPγS, and varying concentrations of GR127935.[13]

-

Stimulation: Agonist or partial agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Termination and Filtration: The reaction is stopped, and membranes are collected by rapid filtration.[13]

-

Quantification: Radioactivity bound to the filters, representing activated G-proteins, is measured.[13]

-

Data Analysis: Data are plotted to generate concentration-response curves, from which pEC50 and Emax values are derived. To determine antagonist potency (pA2), the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of GR127935.

Signaling Pathways

5-HT1B and 5-HT1D receptors are members of the Gi/o-coupled receptor family.[14] Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15] This primary signaling cascade can influence various downstream effectors, including ion channels and the MAPK pathway, ultimately modulating neurotransmitter release.[14][15]

Visualization of 5-HT1B/1D Receptor Signaling

In Vivo Characterization

In vivo studies are crucial for understanding the physiological effects of GR127935. These studies often involve animal models to assess its impact on behavior, neurotransmitter levels, and physiological responses.

Key Findings from In Vivo Studies:

-

Neurotransmitter Release: As an antagonist of presynaptic 5-HT1B/1D autoreceptors, GR127935 is expected to increase serotonin release.[16] However, results have been mixed. Some studies show it increases 5-HT metabolism, while others report no significant effect on extracellular 5-HT levels when administered alone.[17][18] Its effect is more pronounced when co-administered with a serotonin reuptake inhibitor like paroxetine.[18]

-

Behavioral Effects: In animal models of learning, GR127935 has been shown to increase the consolidation of learning, suggesting a role for 5-HT1B/1D receptors in cognitive processes.[19] It also blocks the anti-aggressive effects of 5-HT1B agonists.[2]

-

Cardiovascular Effects: GR127935 potently antagonizes the hypotensive and carotid blood flow decreases induced by the 5-HT1-like receptor agonist sumatriptan.[6]

Conclusion

This compound is a well-characterized, potent, and selective 5-HT1B/1D receptor antagonist. Its profile, defined by high binding affinity and complex functional activity (ranging from silent antagonism to partial agonism depending on the system), makes it an invaluable tool for neuropharmacology research.[9][11] The detailed protocols and data presented in this guide offer a solid foundation for professionals engaged in the study of the serotonergic system and the development of novel therapeutics targeting 5-HT1B/1D receptors.

References

- 1. GR 127935 hydrochloride | 5-HT1D Receptors | Tocris Bioscience [tocris.com]

- 2. GR-127935 - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activity: a new approach toward efficient antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GR127935 acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with GR127935 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effects of GR127935, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of the 5-HT receptor antagonists GR127935 (5-HT1B/1D) and MDL100907 (5-HT2A) in the consolidation of learning - PubMed [pubmed.ncbi.nlm.nih.gov]

GR127935 Hydrochloride: An In-Depth Technical Guide on its Role in Serotonin Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GR127935 hydrochloride, a potent and selective antagonist of the 5-HT1B and 5-HT1D serotonin (B10506) receptors. The document details its chemical properties, mechanism of action, and its modulatory role in serotonergic neurotransmission. A thorough compilation of its binding affinity and functional potency at various receptors is presented in tabular format for easy reference. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers and professionals involved in neuroscience and drug development, offering a deep dive into the pharmacological profile of this compound and its utility as a research tool.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial monoamine neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep. The diverse effects of serotonin are mediated by a large family of 5-HT receptors, which are classified into seven distinct families (5-HT1 to 5-HT7). The 5-HT1 receptor subfamily includes the 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o signaling pathway. These receptors are of significant interest as they function as both autoreceptors on presynaptic serotonin neurons, regulating serotonin synthesis and release, and as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters.

This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of 5-HT1B and 5-HT1D receptors. Its high affinity and selectivity for these receptors make it an ideal probe for in vitro and in vivo studies. This guide aims to provide a detailed technical overview of this compound, its interaction with the serotonin system, and methodologies for its investigation.

Chemical Properties of this compound

This compound is the hydrochloride salt of GR127935. Its key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride |

| CAS Number | 148642-42-6[1][2] |

| Chemical Formula | C₂₉H₃₁N₅O₃ · HCl[1][2] |

| Molecular Weight | 534.06 g/mol (hydrochloride salt)[2][3] |

| Appearance | Off-white solid[1] |

| Solubility | Soluble in water[1][3] |

Pharmacological Profile

Mechanism of Action

GR127935 acts as a potent and selective competitive antagonist at 5-HT1B and 5-HT1D receptors. By blocking these receptors, it inhibits the effects of endogenous serotonin and other 5-HT1B/1D receptor agonists. The 5-HT1B and 5-HT1D receptors are negatively coupled to adenylyl cyclase through Gi/o proteins.[3] Their activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] GR127935, as an antagonist, prevents this signaling cascade. Furthermore, these receptors are involved in the modulation of ion channels and the mitogen-activated protein kinase (MAPK) pathway.[3]

Binding Affinity and Selectivity

GR127935 exhibits high affinity for both 5-HT1B and 5-HT1D receptors, with pKi values typically in the nanomolar range. It displays significant selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.

Table 1: Binding Affinity (pKi) of this compound at Various Receptors

| Receptor Subtype | Species | pKi (mean) | Notes |

| 5-HT1B | Rat | 8.5 | High affinity. |

| 5-HT1D | Guinea Pig | 8.5 | High affinity. |

| 5-HT1A | Human | <6.5 | Displays over 100-fold selectivity for 5-HT1B/1D over 5-HT1A. |

| 5-HT2A | Human | <6.5 | Displays over 100-fold selectivity for 5-HT1B/1D over 5-HT2A. |

| 5-HT2C | Human | <6.5 | Displays over 100-fold selectivity for 5-HT1B/1D over 5-HT2C. |

Functional Potency

The antagonist potency of GR127935 has been characterized in various functional assays. These studies confirm its ability to block agonist-induced responses mediated by 5-HT1B and 5-HT1D receptors.

Table 2: Functional Antagonist Potency of this compound

| Receptor Subtype | Assay Type | Agonist Challenged | Cell/Tissue Preparation | Potency (pA₂ or pKb) |

| 5-HT1Dβ | cAMP Formation Inhibition | 5-HT | CHO-K1 cells expressing human 5-HT1Dβ receptors | 8.9 (pKb) |

| 5-HT1Dα | cAMP Formation Inhibition | 5-HT | CHO-K1 cells expressing human 5-HT1Dα receptors | Partial antagonist |

| 5-HT1B | GTPγS Binding | 5-CT | Rat C6-glial cells expressing human 5-HT1B receptors | Partial agonist |

| 5-HT1D | GTPγS Binding | 5-CT | Rat C6-glial cells expressing human 5-HT1D receptors | Partial agonist |

Note: In some assay systems, particularly GTPγS binding assays, GR127935 has been observed to exhibit partial agonist activity, especially at the 5-HT1D receptor.

Role in Serotonin Neurotransmission

As an antagonist of presynaptic 5-HT1B/1D autoreceptors, GR127935 can modulate the synthesis and release of serotonin. By blocking the inhibitory feedback mechanism mediated by these autoreceptors, GR127935 can lead to an increase in the extracellular concentration of serotonin in various brain regions. This effect is often more pronounced when administered in combination with a serotonin reuptake inhibitor.

In vivo microdialysis studies in animals have demonstrated that local administration of GR127935 into specific brain regions, such as the frontal cortex, can increase extracellular serotonin levels. This highlights its role in the tonic regulation of serotonergic activity.

Signaling Pathways

The 5-HT1B and 5-HT1D receptors primarily signal through the Gi/o family of G proteins. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequently reduced protein kinase A (PKA) activity. The βγ subunits can also modulate the activity of various downstream effectors, including ion channels and other signaling proteins. Additionally, these receptors have been shown to activate the MAPK/ERK signaling cascade.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of GR127935 for 5-HT1B or 5-HT1D receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-GR125743 for 5-HT1B/1D)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% ascorbic acid)

-

Non-specific binding control (e.g., 10 µM serotonin)

-

96-well plates

-

Filter mats (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

GR127935 solution or vehicle (for total binding) or non-specific binding control.

-

Radioligand at a concentration close to its Kd.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: cAMP Measurement

This protocol describes a method to assess the antagonist effect of GR127935 on agonist-induced inhibition of cAMP production.

Materials:

-

Cells expressing the 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells)

-

This compound

-

5-HT1B/1D receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT)

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Cell culture medium

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of the 5-HT1B/1D receptor agonist in the presence of forskolin. The agonist concentration should be at or near its EC₈₀ for cAMP inhibition.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP levels against the concentration of GR127935 to determine its IC₅₀ for the antagonism of the agonist effect. A Schild analysis can be performed to determine the pA₂ value.

In Vivo Microdialysis

This protocol provides a general framework for an in vivo microdialysis experiment to measure the effect of GR127935 on extracellular serotonin levels in a specific brain region of a freely moving animal.

Materials:

-

Animal model (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Microdialysis probe and guide cannula

-

Surgical instruments

-

Dental cement

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection (HPLC-ECD) for serotonin analysis

Procedure:

-

Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement and allow the animal to recover for several days.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Allow the system to equilibrate for at least 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline and plot the time course of the effect.

Conclusion

This compound is a powerful and selective tool for investigating the role of 5-HT1B and 5-HT1D receptors in the central nervous system. Its well-characterized pharmacological profile, including its high binding affinity and potent antagonist activity, makes it an invaluable ligand for a wide range of in vitro and in vivo studies. This technical guide has provided a comprehensive summary of its chemical properties, mechanism of action, and effects on serotonin neurotransmission, along with detailed experimental protocols and visual representations of key processes. It is hoped that this resource will aid researchers in designing and executing robust experiments to further unravel the complex functions of the serotonergic system and the therapeutic potential of targeting 5-HT1B/1D receptors.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with GR127935 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GR127935 hydrochloride, a potent and selective 5-HT1B/1D receptor antagonist. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and a typical experimental workflow.

Data Presentation

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: Receptor Binding Affinity and Selectivity of GR127935

| Receptor | Species | pKi |

| 5-HT1B | Rat | 8.5 |

| 5-HT1D | Guinea Pig | 8.5 |

| 5-HT1A | - | >100-fold lower affinity |

| 5-HT2A | - | >100-fold lower affinity |

| 5-HT2C | - | >100-fold lower affinity |

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor.

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Animal Model | Route of Administration | Value |

| Cmax (Maximum Concentration) | Data Not Available | - | - |

| Tmax (Time to Maximum Concentration) | Data Not Available | - | - |

| Half-life (t1/2) | Data Not Available | - | - |

| Bioavailability | Data Not Available | - | - |

Table 3: Exemplary In Vivo Studies with this compound

| Animal Model | Route of Administration | Dose Range | Observed Effect | Reference Study |

| Guinea Pig | Intravenous (i.v.) | 0.002 - 20,000 µg/kg | Investigation of dorsal raphe cell firing.[1] | Sprouse et al. (1997) |

| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Increased consolidation of learning. | Meneses (1998) |

| Rat | Intravenous (i.v.) | 1 - 5 mg/kg | No significant effect on extracellular 5-HT when administered alone.[2] | Gobert et al. (1997) |

| Mouse | Not Specified | Not Specified | Attenuation of the behavioral effects of a 5-HT1A/B agonist. | O'Neill et al. (1996) |

Signaling Pathway

This compound acts as an antagonist at 5-HT1B and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that couple to the inhibitory G protein, Gαi/o. Upon activation by serotonin (B10506), these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can modulate other downstream effectors, including the mitogen-activated protein kinase (MAPK/ERK) pathway. By blocking these receptors, GR127935 prevents the downstream signaling cascade initiated by serotonin binding.

Caption: Simplified signaling pathway of the 5-HT1B/1D receptor and the antagonistic action of this compound.

Experimental Protocols

The following are detailed, synthesized protocols for in vivo microdialysis and electrophysiology studies with this compound, based on established methodologies.

In Vivo Microdialysis Protocol in Rats

Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., serotonin) in a specific brain region.

Materials:

-

Adult male Wistar or Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle: Sterile 0.9% saline

-

Anesthetic: Isoflurane or a ketamine/xylazine cocktail

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12) and guide cannulae

-

Microinfusion pump and fraction collector

-

Artificial cerebrospinal fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl2, 0.85 MgCl2, buffered to pH 7.4

-

HPLC-ECD system for neurotransmitter analysis

Procedure:

-

Animal Surgery and Cannula Implantation:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., prefrontal cortex, hippocampus).

-

Implant a guide cannula stereotaxically and secure it with dental cement.

-

Allow the animal to recover for 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to the microinfusion pump and fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 90-120 minutes.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Prepare a stock solution of this compound in sterile saline.

-

Administer this compound via the desired route (e.g., i.p. injection of 1-10 mg/kg).

-

Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

-

Sample Analysis:

-

Analyze the collected dialysate for neurotransmitter content using HPLC-ECD.

-

Quantify the neurotransmitter levels and express the data as a percentage of the baseline.

-

In Vivo Electrophysiology Protocol in Guinea Pigs

Objective: To investigate the effect of this compound on the firing rate of neurons in a specific brain region (e.g., dorsal raphe nucleus).

Materials:

-

Adult male guinea pigs (e.g., Dunkin-Hartley)

-

This compound

-

Vehicle: Sterile 0.9% saline

-

Anesthetic: Urethane or other suitable anesthetic

-

Stereotaxic apparatus

-

Recording microelectrodes

-

Amplifier and data acquisition system

-

Intravenous catheter

Procedure:

-

Animal Preparation:

-

Anesthetize the guinea pig and place it in the stereotaxic frame.

-

Insert an intravenous catheter for drug administration.

-

Perform a craniotomy to expose the target brain area.

-

-

Electrophysiological Recording:

-

Slowly lower a recording microelectrode into the target brain region to isolate single-unit neuronal activity.

-

Record the baseline firing rate of a spontaneously active neuron for a stable period (e.g., 5-10 minutes).

-

-

Drug Administration:

-

Prepare a stock solution of this compound in sterile saline.

-

Administer a bolus i.v. injection of this compound at the desired dose (e.g., 20 µg/kg).[1]

-

Record the neuronal firing rate continuously before, during, and after drug administration.

-

-

Data Analysis:

-

Analyze the change in neuronal firing rate following drug administration.

-

Express the data as a change in firing frequency (Hz) or as a percentage of the baseline firing rate.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

Application Notes: GR127935 Hydrochloride in Rat Models of Migraine

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1] These receptors are critical in the pathophysiology of migraine. They are the primary targets for the triptan class of drugs, which are 5-HT1B/1D receptor agonists used for the acute treatment of migraine. In preclinical research, GR127935 serves as an invaluable pharmacological tool to investigate the role of the 5-HT1B/1D signaling pathway in migraine-like pain and associated symptoms. By selectively blocking these receptors, researchers can elucidate the mechanisms of action of novel therapeutics, validate animal models, and probe the endogenous serotonergic system's contribution to trigeminal nociception.

These application notes provide an overview of the use of GR127935 in common rat models of migraine, summarizing dosages and experimental designs to facilitate future research.

Mechanism of Action in Migraine Models

The trigeminal vascular system is central to migraine pathology. Activation of trigeminal nerves leads to the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), causing vasodilation and neurogenic inflammation of dural blood vessels, which is perceived as pain. Serotonin (5-HT) modulates this system via 5-HT1B and 5-HT1D receptors:

-

5-HT1B Receptors: Located on the smooth muscle of cranial blood vessels, their activation leads to vasoconstriction.

-

5-HT1D Receptors: Primarily found presynaptically on trigeminal nerve terminals, their activation inhibits the release of CGRP and other pro-inflammatory neuropeptides.

GR127935, as an antagonist, blocks these effects. Its administration is expected to inhibit the therapeutic actions of 5-HT1B/1D agonists (like sumatriptan) or to reveal the baseline activity of the endogenous serotonin system in a given migraine model.

Data Summary: this compound Dosage

The following table summarizes dosages of GR127935 used in various experimental contexts in rats. Note that specific studies using GR127935 to directly treat migraine-like symptoms are limited; it is more commonly used as a selective antagonist to confirm the 5-HT1B/1D-mediated effects of other compounds.

| Experimental Context | Rat Strain | Dosage | Route of Administration | Key Finding/Application | Reference |

| Learning & Memory Consolidation | Wistar | 10 mg/kg | Intraperitoneal (i.p.) | Increased consolidation of learning, demonstrating CNS activity. | [2] |

| Cardiovascular (Hypotension Model) | Not Specified | 1 mg/kg | Intravenous (i.v.) | Used in combination with other antagonists to characterize a 5-CT-induced hypotensive mechanism. | [3] |

Note: While these studies do not directly assess migraine endpoints, they establish effective doses of GR127935 for achieving significant central nervous system and systemic 5-HT1B/1D receptor blockade in rats.

Experimental Protocols

Nitroglycerin (NTG)-Induced Migraine Model

The systemic administration of nitroglycerin (NTG), a nitric oxide donor, is a reliable method for inducing migraine-like pain and allodynia in rats.[4][5] This model is used to test the efficacy of acute migraine treatments.

Objective: To use GR127935 to determine if the therapeutic effect of a test compound is mediated through 5-HT1B/1D receptors in the NTG model.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene (B89431) glycol)[6]

-

This compound, dissolved in sterile saline or vehicle

-

Test compound (e.g., a 5-HT1B/1D agonist like sumatriptan)

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Acclimatization: Allow rats to acclimate to the testing environment and handling for at least 3 days prior to the experiment.

-